molecular formula C14H18BrN3O B8076915 (R)-2-(Benzyl((4-bromo-1H-pyrazol-5-yl)methyl)amino)propan-1-ol

(R)-2-(Benzyl((4-bromo-1H-pyrazol-5-yl)methyl)amino)propan-1-ol

Cat. No.: B8076915
M. Wt: 324.22 g/mol
InChI Key: MCSZGUCFYAPQQC-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-(Benzyl((4-bromo-1H-pyrazol-5-yl)methyl)amino)propan-1-ol is a chiral compound that features a benzyl group, a bromo-substituted pyrazole ring, and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Benzyl((4-bromo-1H-pyrazol-5-yl)methyl)amino)propan-1-ol typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by bromination to introduce the bromo substituent.

    Benzylation: The pyrazole derivative is then reacted with benzyl chloride in the presence of a base to form the benzylated pyrazole.

    Amino alcohol formation: The final step involves the reaction of the benzylated pyrazole with ®-2-amino-1-propanol under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the amino alcohol moiety can undergo oxidation to form a ketone.

    Reduction: The bromo substituent on the pyrazole ring can be reduced to a hydrogen atom.

    Substitution: The bromo group can be substituted with various nucleophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a de-brominated pyrazole.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Ligand Design: The compound can be used as a ligand in coordination chemistry due to its chiral center and functional groups.

    Synthetic Intermediate: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for enzymes that interact with pyrazole derivatives.

    Chiral Building Block: Utilized in the synthesis of chiral drugs and biologically active molecules.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Antimicrobial Activity: Studied for its activity against various microbial strains.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Catalysis: Employed as a catalyst or catalyst precursor in various industrial processes.

Mechanism of Action

The mechanism of action of ®-2-(Benzyl((4-bromo-1H-pyrazol-5-yl)methyl)amino)propan-1-ol depends on its application. In enzyme inhibition, it may interact with the active site of the enzyme, blocking substrate access. The benzyl and pyrazole moieties can engage in π-π interactions and hydrogen bonding, stabilizing the compound within the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(Benzyl((4-chloro-1H-pyrazol-5-yl)methyl)amino)propan-1-ol
  • ®-2-(Benzyl((4-methyl-1H-pyrazol-5-yl)methyl)amino)propan-1-ol
  • ®-2-(Benzyl((4-phenyl-1H-pyrazol-5-yl)methyl)amino)propan-1-ol

Uniqueness

The presence of the bromo substituent in ®-2-(Benzyl((4-bromo-1H-pyrazol-5-yl)methyl)amino)propan-1-ol imparts unique reactivity and potential biological activity compared to its analogs. The bromo group can participate in halogen bonding and can be a site for further functionalization, making this compound particularly versatile in synthetic and medicinal chemistry.

Properties

IUPAC Name

(2R)-2-[benzyl-[(4-bromo-1H-pyrazol-5-yl)methyl]amino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN3O/c1-11(10-19)18(8-12-5-3-2-4-6-12)9-14-13(15)7-16-17-14/h2-7,11,19H,8-10H2,1H3,(H,16,17)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSZGUCFYAPQQC-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N(CC1=CC=CC=C1)CC2=C(C=NN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)N(CC1=CC=CC=C1)CC2=C(C=NN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.